2,5-Diphenyloxazole-4-sulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyloxazole-4-sulfonic acid sodium salt is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by its high purity and stability, making it a valuable reagent in research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyloxazole-4-sulfonic acid sodium salt typically involves the sulfonation of 2,5-diphenyloxazole. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diphenyloxazole-4-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different functional groups.
Substitution: It can participate in substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted products, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyloxazole-4-sulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It serves as a fluorescent probe in biological assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Diphenyloxazole-4-sulfonic acid sodium salt involves its interaction with specific molecular targets. It can act as a fluorescent probe by binding to certain biomolecules, leading to changes in fluorescence properties. This interaction is often mediated by the sulfonic acid group, which enhances its solubility and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diphenyloxazole: Lacks the sulfonic acid group, making it less soluble and less reactive in certain applications.
Diphenylamine-4-sulfonic acid sodium salt: Similar in structure but differs in the position of the sulfonic acid group, affecting its reactivity and applications
Uniqueness
2,5-Diphenyloxazole-4-sulfonic acid sodium salt is unique due to its combination of the oxazole ring and the sulfonic acid group, which imparts specific properties such as high solubility, stability, and reactivity. These characteristics make it a versatile compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C15H10NNaO4S |
---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
sodium;2,5-diphenyl-1,3-oxazole-4-sulfonate |
InChI |
InChI=1S/C15H11NO4S.Na/c17-21(18,19)15-13(11-7-3-1-4-8-11)20-14(16-15)12-9-5-2-6-10-12;/h1-10H,(H,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
QCSULDPFDUJICB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.